
Cyclosomatostatin
Vue d'ensemble
Description
La cyclosomatostatine est un peptide qui agit comme un inhibiteur de la libération de l'hormone de croissance. Elle agit en se liant aux récepteurs de la somatostatine à la surface des cellules pituitaires, inhibant ainsi la libération de l'hormone de croissance .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les voies de synthèse spécifiques de la cyclosomatostatine ne sont pas largement documentées dans la littérature. Elle est généralement obtenue par synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyle). En SPPS, la chaîne peptidique est allongée étape par étape sur un support solide, chaque résidu d'acide aminé étant ajouté séquentiellement. Des groupes protecteurs sont utilisés pour empêcher les réactions secondaires indésirables pendant le couplage.
Méthodes de production industrielle : La production à l'échelle industrielle de la cyclosomatostatine peut impliquer une synthèse chimique ou une expression recombinante dans des systèmes microbiens. Des informations détaillées sur les méthodes de production à grande échelle sont limitées.
Analyse Des Réactions Chimiques
Types de réactions : La cyclosomatostatine ne subit pas de transformations chimiques extensives en raison de sa structure cyclique stable. Elle peut participer à l'hydrolyse des liaisons peptidiques dans certaines conditions.
Réactifs et conditions courants :Hydrolyse des liaisons peptidiques : La cyclosomatostatine peut être clivée en ses acides aminés constitutifs à l'aide d'enzymes protéolytiques telles que la trypsine ou la chymotrypsine.
Synthèse peptidique en phase solide (SPPS) : Les acides aminés protégés par Fmoc, les réactifs de couplage (par exemple, HBTU, HATU) et la base (par exemple, DIEA) sont couramment utilisés en SPPS.
Produits principaux : Le produit principal de l'hydrolyse de la cyclosomatostatine est les acides aminés individuels qui constituent sa séquence.
4. Applications de la recherche scientifique
La cyclosomatostatine a été étudiée dans divers contextes :
Recherche sur le cancer : Elle inhibe la signalisation du récepteur de la somatostatine de type 1 (SSTR1) et diminue la prolifération cellulaire dans les cellules du cancer colorectal (CCR).
Troubles neuroendocriniens : Son antagonisme des récepteurs de la somatostatine la rend pertinente pour la gestion des tumeurs neuroendocrines.
Régulation de la croissance : En modulant la libération de l'hormone de croissance, la cyclosomatostatine peut avoir des implications thérapeutiques.
5. Mécanisme d'action
Le mécanisme de la cyclosomatostatine implique la liaison aux récepteurs de la somatostatine (SSTR), en particulier SSTR1. Cette interaction inhibe les voies de signalisation en aval, affectant la prolifération cellulaire et la libération d'hormones.
Applications De Recherche Scientifique
In Vitro Studies
In vitro studies have demonstrated that cyclosomatostatin can effectively block the inhibitory effects of somatostatin on various cellular functions. For instance:
- Cell Proliferation and Cytotoxicity Assays : this compound is utilized in assays to evaluate cell growth and survival, particularly in cancer research where somatostatin's inhibitory effects on tumor growth are being studied .
- Neurotransmitter Modulation : It has been shown to increase acetylcholine release by reversing the inhibitory effects of certain agonists on calcium channels, which is significant for understanding cholinergic signaling pathways .
In Vivo Studies
Research involving this compound in animal models has highlighted its potential therapeutic roles:
- Anti-inflammatory Effects : this compound has been noted to partially reverse the anti-inflammatory effects of cortistatin and somatostatin, indicating its potential use in inflammatory conditions .
- Gastrointestinal Function : It blocks the suppression of gastric emptying induced by corticotropin-releasing hormone (CRH), suggesting applications in gastrointestinal motility disorders .
Clinical Implications
While this compound itself is primarily a research chemical, its precursor, somatostatin, has clinical applications in treating various conditions such as:
- Neuroendocrine Tumors : Somatostatin analogs are used to manage symptoms associated with neuroendocrine tumors by inhibiting hormone secretion.
- Inflammatory Disorders : Somatostatin has shown protective effects in conditions like pancreatitis and liver injury; however, this compound's role here remains investigational .
Tumor Growth Inhibition
A study investigating the use of somatostatin receptor antagonists found that this compound could be instrumental in enhancing the sensitivity of neuroendocrine tumors to treatments that target these pathways. The antagonistic properties allow for a better understanding of receptor dynamics and tumor behavior under different therapeutic conditions .
Neurotransmitter Release Modulation
In experiments with SH-SY5Y neuroblastoma cells, this compound was shown to modulate neurotransmitter levels effectively, providing insights into its potential use in neurological disorders where neurotransmitter balance is disrupted .
Data Summary Table
Application Area | Description | Findings/Implications |
---|---|---|
In Vitro Cell Studies | Blocks somatostatin effects on cell proliferation | Useful for cancer research and understanding cell signaling |
Neurotransmitter Modulation | Increases ACh release | Potential applications in neurological disorders |
Anti-inflammatory Research | Reverses anti-inflammatory effects | May aid in treating inflammatory conditions |
Gastrointestinal Function | Blocks CRH-induced gastric suppression | Implications for gastrointestinal motility disorders |
Tumor Growth Sensitivity | Enhances sensitivity of tumors to treatments | Insights into neuroendocrine tumor management |
Mécanisme D'action
Cyclosomatostatin’s mechanism involves binding to somatostatin receptors (SSTRs), particularly SSTR1. This interaction inhibits downstream signaling pathways, affecting cell proliferation and hormone release.
Comparaison Avec Des Composés Similaires
La cyclosomatostatine présente des similitudes avec d'autres analogues de la somatostatine, tels que l'octréotide et la lanréotide. Sa structure cyclique unique la distingue des analogues linéaires.
Activité Biologique
Cyclosomatostatin (cyclo-SST) is a non-selective antagonist of somatostatin receptors, which play a critical role in various physiological processes, including hormone regulation, neurotransmission, and immune response modulation. This article explores the biological activity of this compound, highlighting its effects in different biological contexts, supported by research findings and case studies.
Overview of Somatostatin and Its Receptors
Somatostatin (SST) is a peptide hormone that inhibits the secretion of various other hormones and regulates numerous physiological functions. It acts through five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors. This compound functions by blocking these receptors, thus inhibiting the actions of somatostatin.
This compound's primary mechanism involves blocking SST receptor signaling pathways, which can lead to various biological effects:
- Hormonal Regulation : By inhibiting SST action, cyclo-SST can influence the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Studies have shown that cyclo-SST increases LH and FSH plasma levels in tilapia models, suggesting its role in reproductive hormone regulation .
- Neurotransmission : Research indicates that SST signaling dampens cortical circuits. Cyclo-SST administration in mouse models has demonstrated that it does not alter exploratory behavior but affects neuronal excitability by blocking SST-induced hyperpolarization in pyramidal neurons .
- Immune Modulation : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-8 from intestinal epithelial cells. This effect is mediated through specific interactions with SSTRs, indicating its potential use in modulating immune responses .
1. Hormonal Effects in Aquatic Models
A study on tilapia demonstrated that this compound significantly increased plasma levels of LH and FSH two hours post-injection, contrasting with the effects of octreotide, another somatostatin analogue that decreased FSH levels . This finding highlights cyclo-SST's potential role in enhancing reproductive hormone profiles.
Compound | Effect on LH | Effect on FSH |
---|---|---|
This compound | Increased | Increased |
Octreotide | No effect | Decreased |
2. Neurophysiological Effects
In a mouse model, the administration of cyclo-SST was found to inhibit the hyperpolarizing effects of SST on pyramidal neurons. This suggests that blocking SST receptors can alter neuronal excitability without affecting overall exploratory behavior . The electrophysiological data showed varied responses among different neuronal populations when treated with cyclo-SST.
3. Immunomodulatory Effects
Research indicates that cyclo-SST effectively blocks SST-induced inhibition of IL-8 and IL-1β secretion in intestinal epithelial cells. This was observed in vitro with both HT-29 and Caco-2 cell lines, demonstrating its potential therapeutic applications in inflammatory conditions .
Summary of Findings
The biological activity of this compound reveals its multifaceted role across different systems:
- Hormonal Regulation : Enhances LH and FSH release.
- Neurotransmission : Modulates neuronal excitability without altering behavior.
- Immunology : Inhibits pro-inflammatory cytokine secretion.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Cyclosomatostatin’s receptor affinity and antagonistic activity?
this compound’s receptor affinity can be quantified using competitive binding assays with radiolabeled somatostatin analogs (e.g., in SST-R2a, SST-R3a, SST-R5b, and SST-R3b subtypes). Dose-response curves should be generated to calculate EC50/IC50 values, with careful attention to assay conditions (e.g., temperature, buffer composition, and cell line selection). For example, this compound exhibits EC50 values ranging from 0.10 ± 0.001 nM (SST-R3a) to 188.90 ± 4.34 nM (SST-R2a), highlighting subtype-specific variability . Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for biological and technical variability .
Q. How does this compound’s structural stability influence its experimental applications?
this compound’s cyclic tetrapeptide structure enhances stability against proteolytic degradation compared to linear analogs. For in vitro studies, maintain stock solutions at -20°C in anhydrous DMSO or PBS to prevent hydrolysis. Characterize purity (>95%) via HPLC or mass spectrometry before use, as impurities may confound receptor binding assays . Structural rigidity also impacts its binding kinetics, requiring molecular dynamics simulations to model receptor interactions .
Q. What are standard protocols for evaluating this compound’s anti-proliferative effects in cancer models?
Use colorectal cancer (CRC) cell lines (e.g., HCT116 or SW480) to assess this compound’s inhibition of SSTR1 signaling. Key endpoints include:
- ALDH+ cell population reduction : Quantify via flow cytometry with ALDEFLUOR assays.
- Sphere formation assays : Culture cells in ultra-low attachment plates with growth factors; measure sphere size and count after 7–14 days . Normalize data to vehicle controls and validate with siRNA-mediated SSTR1 knockdown to confirm target specificity .
Advanced Research Questions
Q. How can researchers reconcile conflicting EC50/IC50 values for this compound across studies?
Discrepancies in potency values (e.g., EC50 = 0.10 nM for SST-R3a vs. 46.21 nM for SST-R3b) may arise from:
- Receptor isoform expression levels : Use qPCR or Western blot to verify receptor density in cell models.
- Assay conditions : Standardize incubation times (e.g., 60 min at 37°C) and buffer ionic strength to minimize variability .
- Data normalization : Express results as % inhibition relative to a reference agonist (e.g., Octreotide) to enable cross-study comparisons .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
this compound’s short half-life in vivo necessitates formulation adjustments:
- Encapsulation : Use liposomal carriers or PEGylation to prolong circulation time.
- Dosing regimens : Administer via continuous infusion (e.g., osmotic pumps) rather than bolus injections to maintain stable plasma levels. Monitor tissue distribution via fluorescence tagging or LC-MS/MS to validate target engagement in animal models .
Q. How can researchers integrate this compound findings into broader mechanistic studies of somatostatin signaling?
Combine this compound with agonists (e.g., Octreotide) in dual-ligand experiments to map allosteric modulation or biased signaling pathways. For example:
- cAMP inhibition assays : Compare this compound’s antagonism of SST-R1-mediated cAMP reduction against agonist effects.
- β-arrestin recruitment : Use BRET or FRET-based biosensors to quantify pathway-specific activity . Cross-reference results with transcriptomic datasets (e.g., RNA-seq of treated cells) to identify downstream effectors .
Q. Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC50/IC50 values and assess goodness-of-fit (R² > 0.95). For multiplexed assays (e.g., receptor subtype comparisons), apply false discovery rate (FDR) correction to mitigate Type I errors .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Require certificates of analysis (CoA) from suppliers detailing purity (>95%), endotoxin levels, and mass spectrometry validation. For in-house synthesis, follow protocols from :
Propriétés
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.